molecular formula C22H21NO5S2 B2659611 Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 922622-34-2

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2659611
CAS No.: 922622-34-2
M. Wt: 443.53
InChI Key: LRLMMPRUIACFCX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the phenyl and ethylsulfonyl groups through electrophilic aromatic substitution reactions. The benzamido group can be introduced via amide coupling reactions using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
  • Ethyl 3-(3-(propylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Uniqueness

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The ethylsulfonyl group, in particular, can enhance its solubility and stability compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

ethyl 3-[(3-ethylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-28-22(25)20-18(14-19(29-20)15-9-6-5-7-10-15)23-21(24)16-11-8-12-17(13-16)30(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLMMPRUIACFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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